Cas no 850879-09-3 (Amuvatinib)

Amuvatinib structure
商品名:Amuvatinib
CAS番号:850879-09-3
MF:C23H21N5O3S
メガワット:447.509543180466
MDL:MFCD16038298
CID:68974
PubChem ID:11282283
Amuvatinib 化学的及び物理的性質
名前と識別子
-
- N-(1,3-Benzodioxol-5-ylmethyl)-4-benzofuro[3,2-d]pyrimidin-4-yl-1-piperazinecarbothioamide
- Amuvatinib (MP-470)
- Amuvatinib
- Amuvatinib MP-470
- MP470
- MP-470
- N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(benzofuro-[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide
- HPK 56
- MP 470
- HPK56
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide
- SO9S6QZB4R
- N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide
- Amuvatinib [USAN:INN]
- Amuvatinib(MP470)
- PubChem22479
- Amuvatinib (USAN/I
- N-(1,3-Benzodioxol-5-ylmethyl)-4-benzofuro[3,2-d]pyrimidin-4-yl-1-piperazinecarbothioamide (ACI)
- BRD-K66538826-001-07-2
- UNII-SO9S6QZB4R
- AMUVATINIB [INN]
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide.
- HMS3244B11
- s1244
- NCGC00263158-01
- J-523155
- HMS3654D07
- NS00072135
- 4-Benzo[4.5]furo[3.2-d]pyrimidin-4-yl-piperazine-1-carbothioic acid (benzo[1.3]dioxol-5-ylmethyl)-amide
- 4-Benzo[4,5]furo[3,2-d]pyrimidin-4-yl-piperazine-1-carbothioic acid (benzo[1,3]-dioxol-5-ylmethyl)-amide
- 850879-09-3
- 1-Piperazinecarbothioamide, N-(1,3-benzodioxol-5-ylmethyl)-4-benzofuro(3,2-d)pyrimidin-4-yl-
- SW219808-1
- CS-0178
- SDCCGSBI-0654361.P001
- HY-10206
- N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzoxolo[2,3-e]pyrimidin-4-yl)piperazine-1-carbothioamide
- NSC799332
- FOFDIMHVKGYHRU-UHFFFAOYSA-N
- 1-Piperazinecarbothioamide, N-(1,3-benzodioxol-5-ylmethyl)-4-benzofuro[3,2-d]pyrimidin-4-yl-
- DTXSID50234176
- HPK-56
- Amuvatinib (USAN/INN)
- CHEMBL2103851
- NCGC00263158-07
- BRD-K66538826-001-01-5
- Q27074458
- SCHEMBL93976
- NSC-799332
- CHEBI:91389
- 4-Benzo[4,5]furo[3,2-d]pyrimidin-4-yl-piperazine-1-carbothioic acid(benzo[1,3]dioxol-5-ylmethyl)-amide
- BCP9000965
- GTPL7932
- SMR004702758
- MFCD16038298
- 4-Benzo[4,5]furo[3,2-d]pyrimidin-4-yl-piperazine-1-carbothioic acid (benzo[1,3]dioxol-5-ylmethyl)-amide
- HMS3244A12
- MLS006010954
- MP-470 (RAD51)
- D09864
- AMUVATINIB [WHO-DD]
- HMS3244A11
- Amuvatinib (MP-470)?
- AS-16213
- EN300-7401591
- N-[(1,3-dioxaindan-5-yl)methyl]-4-{8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6,10,12-hexaen-6-yl}piperazine-1-carbothioamide
- BDBM50172081
- HMS3295E01
- AC-32058
- EX-A236
- SB19384
- N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(1)BENZOFURO(3,2-D)PYRIMIDIN-4-YLPIPERAZINE-1-CARBOTHIOAMIDE
- Amuvatinib [USAN]
- AKOS025149102
- NSC754349
- BCPP000157
- N-(1,3-Benzodioxol-5-ylmethyl)-4-(benzofuro(3,2-d)pyrimidin-4-yl)piperazine-1- carbothioamide
- NSC-754349
- CCG-264877
- DB12742
-
- MDL: MFCD16038298
- インチ: 1S/C23H21N5O3S/c32-23(24-12-15-5-6-18-19(11-15)30-14-29-18)28-9-7-27(8-10-28)22-21-20(25-13-26-22)16-3-1-2-4-17(16)31-21/h1-6,11,13H,7-10,12,14H2,(H,24,32)
- InChIKey: FOFDIMHVKGYHRU-UHFFFAOYSA-N
- ほほえんだ: S=C(N1CCN(C2C3OC4C(C=3N=CN=2)=CC=CC=4)CC1)NCC1C=C2C(OCO2)=CC=1
計算された属性
- せいみつぶんしりょう: 447.13651072g/mol
- どういたいしつりょう: 447.13651072g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 32
- 回転可能化学結合数: 3
- 複雑さ: 678
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 108
じっけんとくせい
- 密度みつど: 1.443
- ふってん: 649.5±65.0°C at 760 mmHg
Amuvatinib セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Amuvatinib 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-16213-5MG |
Amuvatinib |
850879-09-3 | >97% | 5mg |
£87.00 | 2025-02-08 | |
Ambeed | A205668-1mg |
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide |
850879-09-3 | 99% | 1mg |
$18.0 | 2025-02-22 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci17024-2mg |
Amuvatinib (MP-470, HPK 56) |
850879-09-3 | 98% | 2mg |
¥780.00 | 2023-09-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2516-50 mg |
Amuvatinib |
850879-09-3 | 98.48% | 50mg |
¥4968.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2516-100 mg |
Amuvatinib |
850879-09-3 | 98.48% | 100MG |
¥6955.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2516-1 mL * 10 mM (in DMSO) |
Amuvatinib |
850879-09-3 | 98.48% | 1 mL * 10 mM (in DMSO) |
¥1017.00 | 2022-04-26 | |
S e l l e c k ZHONG GUO | S1244-200mg |
Amuvatinib (MP-470) |
850879-09-3 | 99.75% | 200mg |
¥14496.3 | 2022-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IX677-20mg |
Amuvatinib |
850879-09-3 | 98+% | 20mg |
3180.0CNY | 2021-07-12 | |
ChemScence | CS-0178-100mg |
Amuvatinib |
850879-09-3 | 98.07% | 100mg |
$1045.0 | 2022-04-26 | |
Axon Medchem | 2368-50 mg |
Amuvatinib |
850879-09-3 | 99% | 50mg |
€365.00 | 2023-07-10 |
Amuvatinib 関連文献
-
Rania M. Shaban,Nermin Samir,Yassin M. Nissan,Khaled A. M. Abouzid RSC Adv. 2023 13 17074
850879-09-3 (Amuvatinib) 関連製品
- 56442-24-1(propan-2-yl 4-(benzyloxy)benzoate)
- 2408937-54-0(tert-butyl N-[(2R)-2-(3-bromo-5-chlorophenyl)-2-hydroxyethyl]carbamate)
- 1805162-39-3(2-Amino-5-bromo-3-cyano-4-(difluoromethyl)pyridine)
- 2229136-55-2(3-(3-hydroxy-4-methylphenyl)-2-methoxypropanoic acid)
- 1781046-65-8(tert-butyl 5-(hydroxymethyl)-3,3-dimethyl-piperidine-1-carboxylate)
- 2228126-55-2(2-amino-2-1-(3-bromo-2-fluorophenyl)cyclopropylacetic acid)
- 37140-96-8(2-Methyl-N-(2-phenylethyl)prop-2-enamide)
- 112110-44-8(6-bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran)
- 1803710-91-9(Methyl 3,4-dibromo-2-(difluoromethoxy)benzoate)
- 408350-88-9(2-amino-1-(4-bromophenyl)propan-1-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:850879-09-3)Amuvatinib

清らかである:99%/99%/99%
はかる:50mg/100mg/250mg
価格 ($):162.0/261.0/461.0
atkchemica
(CAS:850879-09-3)Amuvatinib

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ